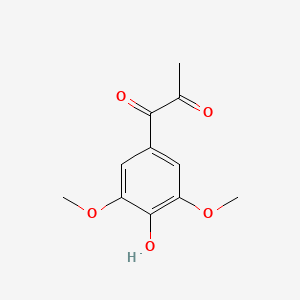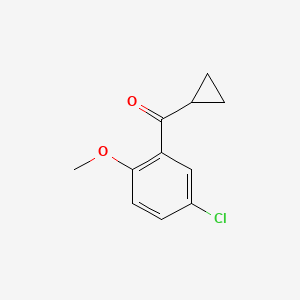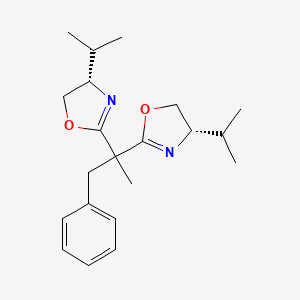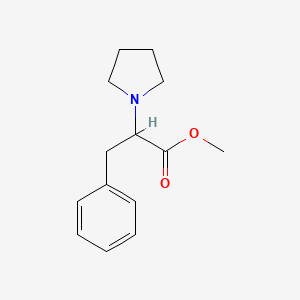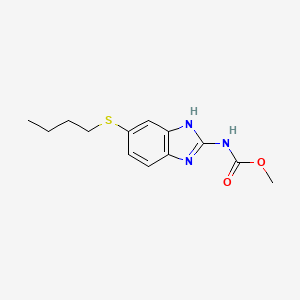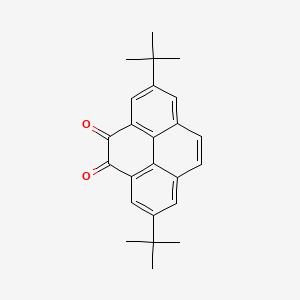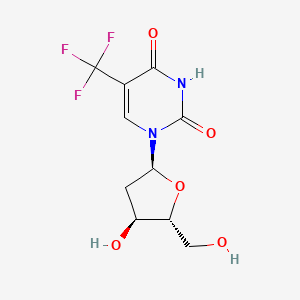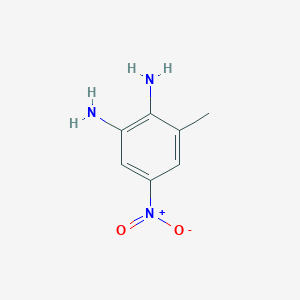
3-Methyl-5-nitrobenzene-1,2-diamine
Descripción general
Descripción
3-Methyl-5-nitrobenzene-1,2-diamine, abbreviated as 3M5NBD, is an organic compound of the nitrobenzene family. It is a colorless solid that is soluble in organic solvents and is used in a variety of scientific applications. It is synthesized through a nitration process, and is used in a variety of scientific research applications.
Mecanismo De Acción
3M5NBD is believed to act as a nitric oxide donor, which means that it can donate nitric oxide to cells in order to activate signaling pathways. This nitric oxide can then activate a variety of pathways, including those involved in cell proliferation, apoptosis, and inflammation. Additionally, nitric oxide can act as a vasodilator, which can help to reduce blood pressure and improve blood flow.
Biochemical and Physiological Effects
3M5NBD has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of nitric oxide in cells, which can lead to increased cell proliferation and apoptosis. Additionally, it has been shown to increase the production of pro-inflammatory cytokines, which can lead to increased inflammation. Finally, it has been shown to act as a vasodilator, which can help to reduce blood pressure and improve blood flow.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3M5NBD in laboratory experiments is that it is relatively easy to synthesize and is relatively stable in solution. Additionally, it is relatively nontoxic and has a low cost. However, there are some limitations to using 3M5NBD in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, it can be difficult to control the amount of nitric oxide released from 3M5NBD, which can make it difficult to accurately measure its effects.
Direcciones Futuras
There are a variety of possible future directions for the use of 3M5NBD in scientific research. One potential direction is to investigate the effects of 3M5NBD on the nervous system, as well as its potential role in the regulation of neurodegenerative diseases. Additionally, it could be used to investigate the effects of nitric oxide on the immune system, as well as its potential role in the regulation of autoimmune diseases. Additionally, 3M5NBD could be used to investigate the effects of nitric oxide on the cardiovascular system, as well as its potential role in the regulation of cardiovascular diseases. Finally, 3M5NBD could be used to investigate the effects of nitric oxide on the metabolism, as well as its potential role in the regulation of metabolic diseases.
Aplicaciones Científicas De Investigación
3M5NBD is used in a variety of scientific research applications. It has been used to study the effects of nitric oxide on cell signaling pathways, as well as to investigate the role of nitric oxide in the regulation of gene expression. It has also been used to study the effects of nitric oxide on the cardiovascular system, as well as to investigate the role of nitric oxide in the regulation of inflammation. Additionally, 3M5NBD has been used to study the effects of nitric oxide on the immune system, as well as to investigate the role of nitric oxide in the regulation of cell death.
Propiedades
IUPAC Name |
3-methyl-5-nitrobenzene-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-4-2-5(10(11)12)3-6(8)7(4)9/h2-3H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVORHWAOMZKGDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-nitrobenzene-1,2-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



